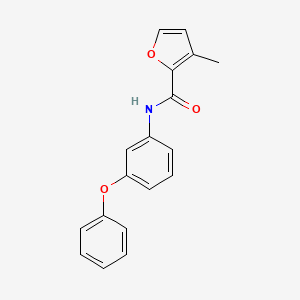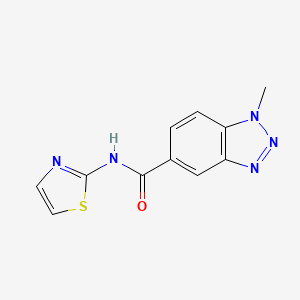![molecular formula C14H19ClN2O2 B5875064 1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5875064.png)
1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine, also known as CMP or N-(4-chloro-3-methylphenyl)-N'-[(4-methylpiperazin-1-yl)acetyl]piperazine, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications.
作用機序
The exact mechanism of action of 1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is that 1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine inhibits the activity of specific enzymes, such as COX-2 and iNOS, which are involved in the production of inflammatory mediators. Another proposed mechanism is that 1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway.
Biochemical and Physiological Effects:
1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine can inhibit the growth and proliferation of cancer cells, reduce the production of inflammatory cytokines, and protect neurons from oxidative stress and inflammation. In vivo studies have shown that 1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine can reduce tumor growth and inflammation in animal models of cancer and inflammation.
実験室実験の利点と制限
1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine has several advantages for use in lab experiments, including its stability, solubility, and specificity for certain enzymes and pathways. However, there are also limitations to using 1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
将来の方向性
There are several future directions for research on 1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine, including exploring its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes, and developing more specific and potent analogs of 1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine. Additionally, further studies are needed to determine the optimal dosage and administration route for 1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine and to evaluate its safety and toxicity in humans.
合成法
1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine can be synthesized through a multi-step process that involves the reaction of 1-(4-chloro-3-methylphenoxy)acetyl chloride with 4-methylpiperazine in the presence of a base. The resulting product is then purified using a series of chromatography techniques to obtain the final compound.
科学的研究の応用
1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation research has shown that 1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine can reduce the production of inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of NF-κB signaling pathway. In neurological research, 1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-11-9-12(3-4-13(11)15)19-10-14(18)17-7-5-16(2)6-8-17/h3-4,9H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOYAOZLLXIGGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)N2CCN(CC2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-({4-[(4-fluorobenzyl)oxy]phenyl}carbonothioyl)-4-methylpiperidine](/img/structure/B5874985.png)
![N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5874994.png)
![5-[(3,5-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5874999.png)
![1-[(2-bromo-4-tert-butylphenoxy)acetyl]pyrrolidine](/img/structure/B5875004.png)
![1-[2-(4-allyl-2-methoxyphenoxy)ethyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B5875007.png)
![methyl {[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5875008.png)
![2,4-dimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5875017.png)


![methyl 2-{[(2,5-dimethyl-1H-pyrrol-1-yl)acetyl]amino}benzoate](/img/structure/B5875029.png)

![1-(3-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine](/img/structure/B5875043.png)
![2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5875048.png)
